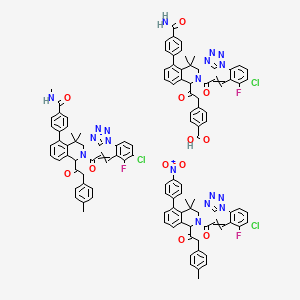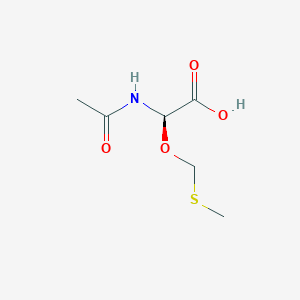
N-Acetyl-L-methionine (N-Ac-L-Met)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-methionine is an L-methionine derivative that is nutritionally and metabolically equivalent to L-methionine . It is an amino acid used in various applications, including peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . The compound has a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionine can be synthesized through the acetylation of L-methionine. One common method involves reacting L-methionine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Acetyl-L-methionine often involves fermentation processes using genetically modified organisms (GMOs). For example, Escherichia coli can be engineered to produce high concentrations of L-methionine, which is then acetylated to form N-Acetyl-L-methionine . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Acetyl group substitution can be achieved using nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether form of methionine.
Substitution: Various N-substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-methionine has a wide range of applications in scientific research:
Wirkmechanismus
N-Acetyl-L-methionine exerts its effects through several molecular targets and pathways:
Protein Synthesis: Acts as a building block for proteins, contributing to various physiological functions.
Antioxidant Activity: Helps in the regulation of oxidative stress by participating in the synthesis of glutathione, a major antioxidant in the body.
Metabolic Pathways: Involved in the methionine cycle, which is crucial for methylation reactions and the synthesis of other important biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-D-methionine
- N-Acetyl-D,L-methionine
- L-Methionine sulfoxide
- DL-Methionine sulfoxide
- N-Acetyl-L-phenylalanine
- N-Acetyl-L-cysteine
- N-Acetyl-L-alanine
Uniqueness
N-Acetyl-L-methionine is unique due to its specific acetylation, which enhances its stability and bioavailability compared to L-methionine. This modification allows it to be used in various therapeutic and industrial applications where enhanced stability and controlled release are desired .
Eigenschaften
Molekularformel |
C6H11NO4S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(2R)-2-acetamido-2-(methylsulfanylmethoxy)acetic acid |
InChI |
InChI=1S/C6H11NO4S/c1-4(8)7-5(6(9)10)11-3-12-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
XPTVMEHNEDVNDT-RXMQYKEDSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C(=O)O)OCSC |
Kanonische SMILES |
CC(=O)NC(C(=O)O)OCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

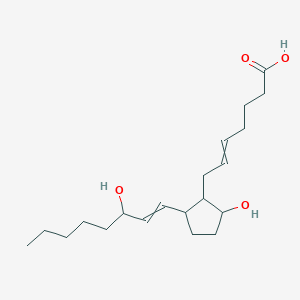
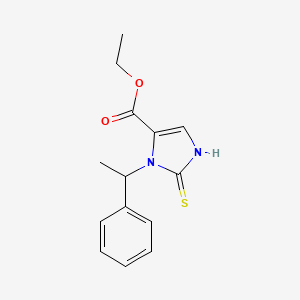
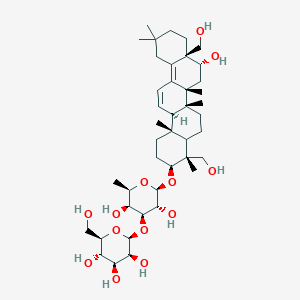
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
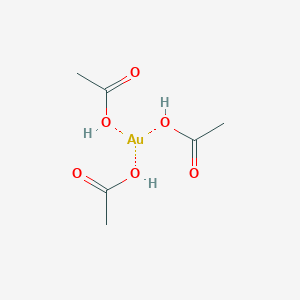
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)

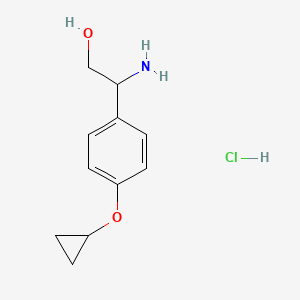
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)
